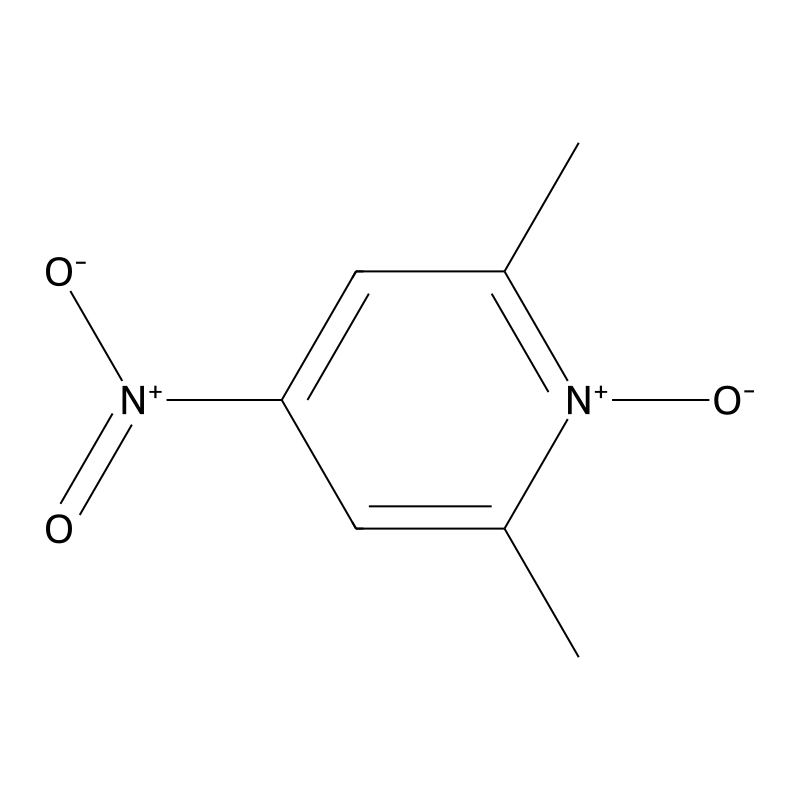2,6-Dimethyl-4-nitropyridine 1-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2,6-Dimethyl-4-nitropyridine 1-oxide (2,6-DMNP oxide) has been the subject of research for its synthesis and characterization. Studies have employed various methods for its synthesis, including N-oxidation of 2,6-dimethyl-4-nitropyridine with different oxidizing agents [].
Density functional theory (DFT) calculations have been used to investigate the optimized molecular structure, vibrational frequencies, and thermodynamic properties of 2,6-DMNP oxide. This approach provided insights into the molecule's structure and vibrational spectra, validating them against available experimental data [].
Potential Applications:
Research suggests that 2,6-DMNP oxide might possess properties that make it useful in various scientific fields. These potential applications include:
- Material Science: Studies indicate that 2,6-DMNP oxide could be beneficial for metal bonding and intermolecular interactions due to its electronic structure []. This characteristic has potential applications in material science, where understanding how molecules interact is crucial for developing new materials.
2,6-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula and a molecular weight of approximately 168.15 g/mol. This compound is characterized by its nitro group attached to the pyridine ring, specifically at the 4-position, and two methyl groups at the 2 and 6 positions. The compound is known for its distinct properties, including a density of about 1.3 g/cm³ and a boiling point of approximately 413.8 °C at standard atmospheric pressure .
Currently, there is no documented research on the specific mechanism of action of 2,6-Dimethyl-4-nitropyridine 1-oxide. However, pyridine N-oxides with similar structures have been explored for their potential biological activities, including antibacterial and antituberculosis properties []. Further research is needed to determine if this specific compound possesses similar functionalities.
- The nitro group can be explosive under certain conditions. Avoid exposure to high temperatures, strong acids or bases, or open flames.
- The compound might be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices for handling unknown compounds should be followed, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].
- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
- Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine, depending on the reducing agent used.
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Several methods exist for synthesizing 2,6-dimethyl-4-nitropyridine 1-oxide:
- Nitration of Pyridine Derivatives: Starting from 2,6-dimethylpyridine, nitration can be performed using nitric acid in an appropriate solvent to introduce the nitro group at the 4-position.
- Oxidation Reactions: Using oxidizing agents like hydrogen peroxide or peracids on suitable precursors can yield the desired N-oxide form.
- Rearrangement Reactions: Certain rearrangements of pyridine derivatives under acidic or basic conditions can also lead to the formation of this compound.
These methods highlight the versatility in synthetic approaches available for obtaining this compound.
2,6-Dimethyl-4-nitropyridine 1-oxide has several applications:
- Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds.
- Agrochemicals: The compound may be utilized in developing pesticides or herbicides.
- Research Chemical: Used in academic and industrial research settings for studying reaction mechanisms and biological interactions.
Several compounds share structural similarities with 2,6-dimethyl-4-nitropyridine 1-oxide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2,3-Dimethyl-4-nitropyridine 1-oxide | C7H8N2O3 | Methyl group at positions 2 and 3 |
| 4-Nitropyridine | C5H4N2O2 | Lacks methyl groups; simpler structure |
| 2-Methyl-4-nitropyridine | C7H8N2O2 | Only one methyl group |
The uniqueness of 2,6-dimethyl-4-nitropyridine 1-oxide lies in its specific arrangement of functional groups which influences its reactivity and potential biological activity compared to these similar compounds.








